n2,n2,n7-Trimethylguanosine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H21N5O5 |
|---|---|
Molecular Weight |
327.34 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-7-methyl-1,8-dihydropurin-6-one |
InChI |
InChI=1S/C13H21N5O5/c1-16(2)13-14-10-7(11(22)15-13)17(3)5-18(10)12-9(21)8(20)6(4-19)23-12/h6,8-9,12,19-21H,4-5H2,1-3H3,(H,14,15,22)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
JUBUPYACMNURIO-WOUKDFQISA-N |
Isomeric SMILES |
CN1CN(C2=C1C(=O)NC(=N2)N(C)C)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CN1CN(C2=C1C(=O)NC(=N2)N(C)C)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Ii. Enzymology and Biosynthesis of N2,n2,n7 Trimethylguanosine
Precursors and Methyl Donors in the N2,N2,N7-Trimethylguanosine Biosynthetic Pathway
The journey to TMG begins with a modified guanosine (B1672433) cap, specifically the 7-methylguanosine (B147621) (m7G) cap. This m7G cap is a characteristic feature of the 5' end of various RNA molecules, including small nuclear RNAs (snRNAs) and small nucleolar RNAs (snoRNAs), which are transcribed by RNA polymerase II. nih.govsmolecule.complos.orgnih.gov The synthesis of TMG is strictly dependent on the prior methylation of the guanine (B1146940) base at the N7 position, meaning that only RNAs already possessing an m7G cap can serve as substrates for TMG formation. nih.govnih.govoup.comnih.gov
The methyl groups required for the conversion of the m7G cap to the TMG cap are provided by a universal methyl donor molecule, S-adenosyl-L-methionine (AdoMet or SAM). nih.govoup.comnih.govoup.com In a series of enzymatic reactions, the methyl groups from AdoMet are transferred to the m7G cap, ultimately resulting in the formation of the TMG cap. nih.gov Upon donation of its methyl group, AdoMet is converted to S-adenosyl-L-homocysteine (AdoHcy). nih.govoup.com
Characterization of Trimethylguanosine Synthase (Tgs1/PIMT)
The central enzyme responsible for the synthesis of the TMG cap is Trimethylguanosine Synthase, commonly known as Tgs1. plos.orgnih.govnih.gov In humans, this enzyme is also referred to as PRIP-interacting protein with methyltransferase motif (PIMT). nih.govgenecards.org Tgs1 belongs to the class I methyltransferase family and plays a crucial role in the hypermethylation of the m7G cap on various non-coding RNAs. nih.govresearchgate.netmaayanlab.cloud
Catalytic Mechanism of this compound Formation from 7-Methylguanosine
The formation of this compound from 7-methylguanosine is a two-step process catalyzed by Tgs1. nih.govnih.gov Purified Tgs1 from both yeast and humans has been shown to catalyze two successive methyltransfer reactions from AdoMet to the exocyclic N2 amino group of the 7-methylguanosine nucleotide. nih.gov This process occurs via a distributive mechanism, meaning the enzyme releases the intermediate product before catalyzing the second methylation step. nih.govnih.gov
The proposed catalytic mechanism involves an SN2 substitution reaction. researchgate.net The exocyclic N2-amino group of the m7G cap forms hydrogen bonds with specific residues within the Tgs1 active site, which facilitates the release of a hydrogen atom. researchgate.net This allows the N2 atom to attack the methyl group of the AdoMet molecule. researchgate.net After the first methylation, the resulting N2,7-dimethylguanosine (m2,7G) and AdoHcy are released. nih.gov The m2,7G can then re-bind to the enzyme along with a new AdoMet molecule for the second methylation to occur, forming N2,N2,7-trimethylguanosine. nih.govresearchgate.net
Substrate Recognition and Specificity of Tgs1
Tgs1 exhibits a high degree of substrate specificity. A critical requirement for its activity is the presence of the N7-methyl group on the guanine cap. nih.govoup.comnih.govnih.gov The enzyme is unreactive with uncapped RNAs or those with other types of caps (B75204). oup.comnih.gov This ensures that TMG modification is restricted to appropriate RNA molecules.
Structural and mutational studies have identified key amino acid residues within Tgs1 that are essential for substrate binding and recognition. nih.govnih.govresearchgate.net A unique N-terminal α-helical domain is crucial for binding the m7G-cap. nih.govresearchgate.netmaayanlab.cloud Specific interactions, including a vital π-cation interaction between a tryptophan residue (Trp766 in human Tgs1) and the m7G base, are strictly essential for catalysis. nih.govmaayanlab.cloud Additionally, a network of contacts to the triphosphate bridge of the cap structure, involving residues such as Lys646, Tyr771, Arg807, and Lys836 in human Tgs1, contributes to efficient methylation. nih.govnih.gov
Biochemical and Structural Insights into Tgs1 Activity
Biochemical analyses have revealed that Tgs1 can function in vitro without the need for other protein or RNA cofactors. nih.gov The minimal catalytically active domain of human Tgs1 has been identified and characterized. nih.gov Crystallographic studies of the human Tgs1 methyltransferase domain in complex with its substrate (m7GTP) and the reaction product (AdoHcy) have provided detailed structural information. nih.govoup.comresearchgate.net
These structures confirm that Tgs1 possesses the canonical class I methyltransferase fold. nih.govresearchgate.net A notable feature is an N-terminal extension that forms an α-helical domain, which is essential for m7G-cap binding. nih.govresearchgate.net Interestingly, a catalytically inactive fragment of Tgs1 was found to bind m7GpppA via its adenosine (B11128) moiety in the AdoMet binding pocket, with the m7G portion remaining unbound, highlighting the importance of the complete active site for proper substrate orientation and catalysis. nih.gov
| Feature | Description | References |
| Enzyme Fold | Canonical class I methyltransferase fold with a unique N-terminal α-helical domain. | nih.govresearchgate.net |
| Substrate Binding | The N-terminal domain is essential for m7G-cap binding. | nih.govresearchgate.netmaayanlab.cloud |
| Key Residues | A crucial π-cation interaction and contacts with the cap triphosphate are required for activity. | nih.govnih.govmaayanlab.cloud |
| Cofactors | Tgs1 activity in vitro does not require additional protein or RNA cofactors. | nih.gov |
Regulation of this compound Synthase Expression and Activity
The expression and activity of Tgs1 are subject to regulation within the cell. Studies have shown that insulin (B600854) can regulate Tgs1 expression. nih.gov In certain cell types, insulin treatment leads to an increase in Tgs1 protein levels. nih.gov Furthermore, Tgs1 expression has been observed to be upregulated in response to a high-fat diet and in individuals with type 2 diabetes. nih.gov
In some organisms, the self-association of Tgs1, mediated by its N-terminal region, is a prerequisite for optimal enzymatic activity and proper localization. maayanlab.cloud Additionally, Tgs1 has been shown to interact with various other proteins, including transcriptional coactivators, which suggests its involvement in broader cellular processes beyond cap hypermethylation. nih.govnih.gov Another layer of regulation involves proteasome-mediated processing, which can generate different Tgs1 species with distinct substrate specificities and subcellular localizations. nih.gov
Cellular Compartmentation of this compound Synthesis
The synthesis of the TMG cap is a spatially regulated process, occurring in different cellular compartments depending on the type of RNA and the organism. In vertebrates, the biogenesis of snRNPs involves a nucleocytoplasmic transport cycle. After transcription and initial m7G capping in the nucleus, the pre-snRNAs are exported to the cytoplasm. nih.gov
In the cytoplasm, the hypermethylation of the m7G cap to the TMG cap occurs. oup.com This process is often coupled with the assembly of the Sm core proteins onto the snRNA, a step facilitated by the Survival of Motor Neuron (SMN) complex. oup.com The TMG cap then acts as part of a bipartite nuclear import signal, mediating the transport of the mature snRNP back into the nucleus. nih.govoup.comdiva-portal.org
Iii. Molecular Distribution and Cellular Localization of N2,n2,n7 Trimethylguanosine Modified Rnas
Abundance and Specificity in Small Nuclear RNAs (snRNAs)
Small nuclear RNAs (snRNAs) are a class of small RNA molecules found within the nucleus of eukaryotic cells. They are essential components of the spliceosome and are involved in the processing of pre-messenger RNA (pre-mRNA). A key characteristic of many snRNAs is the presence of a TMG cap. nih.gov
The major spliceosomal snRNAs, namely U1, U2, U4, and U5, are transcribed by RNA polymerase II and initially possess an m7G cap. oup.com Following their export to the cytoplasm, these snRNAs associate with Sm proteins to form small nuclear ribonucleoproteins (snRNPs). researchgate.net This assembly is a prerequisite for the hypermethylation of the m7G cap to a TMG cap by TGS1. pnas.orgbiorxiv.org The TMG cap, in conjunction with the Sm core domain, forms a bipartite nuclear localization signal (NLS) that is recognized by the import receptor snurportin1, facilitating the import of the mature snRNP back into the nucleus. researchgate.netbiosyn.com
While the TMG cap is a hallmark of these snRNAs, studies in yeast have shown that its absence, through deletion of the TGS1 gene, does not prevent the nuclear accumulation of snRNAs but can lead to defects in pre-mRNA splicing, particularly under stress conditions like cold temperatures. nih.govoup.comoup.com In higher eukaryotes, while the TMG cap enhances the efficiency of nuclear import, the Sm core is considered the primary signal for this process. oup.com The TMG cap also plays a role in the 3'-end processing of snRNAs. oup.compnas.org Depletion of TGS1 has been linked to the accumulation of 3'-end extended snRNA precursors. pnas.org
Table 1: Role of the TMG Cap in Spliceosomal snRNP Biogenesis
| Step | Location | Cap Structure | Key Factors | Function of Cap |
|---|---|---|---|---|
| Transcription | Nucleus | m7G | RNA Polymerase II | - |
| Export | Cytoplasm | m7G | CBC, PHAX, CRM1 | Nuclear Export |
| Sm Core Assembly | Cytoplasm | m7G | SMN Complex | Prerequisite for hypermethylation |
| Hypermethylation | Cytoplasm | TMG | TGS1 | Formation of the TMG cap |
| Nuclear Import | Nucleus | TMG | Snurportin1, Importin-β | Nuclear import of mature snRNP |
The U7 snRNA is a specialized snRNA, typically around 60 nucleotides long, that is essential for the 3'-end processing of replication-dependent histone pre-mRNAs. nih.govontosight.ai Like the spliceosomal snRNAs, U7 snRNA is transcribed by RNA polymerase II and possesses a TMG cap. ontosight.ainih.govpnas.org The U7 snRNP, which includes the U7 snRNA and a ring of Sm/LSm proteins, recognizes a conserved histone downstream element (HDE) in the pre-mRNA. portlandpress.comnih.gov This interaction is crucial for the endonucleolytic cleavage that generates the mature 3' end of histone mRNAs, a process that is independent of polyadenylation. ontosight.ai
The TMG cap, along with a unique Sm binding site, is a conserved feature of U7 snRNA and is essential for its function. nih.govpnas.org Mutations in the U7 snRNA gene in Drosophila that disrupt its function lead to a failure in histone pre-mRNA processing and result in sterility. nih.gov The proper assembly of the U7 snRNP, including the formation of the TMG cap, is dependent on the SMN (Survival of Motor Neuron) protein, and deficiencies in SMN lead to reduced levels of mature U7 snRNP and impaired histone mRNA processing. nih.gov
Presence of N2,N2,N7-Trimethylguanosine in Small Nucleolar RNAs (snoRNAs)
Small nucleolar RNAs (snoRNAs) are a class of small RNAs primarily involved in the modification and processing of ribosomal RNAs (rRNAs) and other small RNAs. nih.gov Many snoRNAs, particularly those of the C/D box family like U3 and U8, are transcribed by RNA polymerase II and are characterized by a TMG cap. nih.govembopress.org The hypermethylation of the m7G cap to a TMG cap for snoRNAs occurs in the nucleoplasm. embopress.org This TMG cap is important for the nuclear, and specifically nucleolar, localization of these snoRNAs. embopress.orgmdpi.com
In contrast to spliceosomal snRNPs, the biogenesis of vertebrate snoRNPs occurs within the nucleolus, and the hypermethylation of their caps (B75204) is not dependent on association with Sm proteins. nih.gov The TMG cap on snoRNAs may serve as a recognition marker for their transport and localization within the nucleus. pnas.org
This compound within Telomerase RNA (e.g., TLC1)
The telomerase RNA component (TERC), also known as TLC1 in yeast, is an integral part of the telomerase enzyme, a reverse transcriptase that maintains the ends of chromosomes. nih.govwikipedia.org In animals and ascomycete fungi, TERC is transcribed by RNA polymerase II and possesses a TMG cap. nih.govnih.gov The formation of the TMG cap on the human telomerase RNA (hTR) is catalyzed by TGS1 and is crucial for the recruitment of telomerase to telomeres and for the engagement of Cajal bodies in telomere maintenance. nih.gov
Inhibition or depletion of TGS1 impairs the recruitment of telomerase to telomeres, which can lead to telomere dysfunction. nih.gov The TMG cap on telomerase RNA is therefore considered essential for telomerase-dependent telomere maintenance. biosyn.comnih.gov Interestingly, the biogenesis of telomerase RNA is highly divergent across different eukaryotic kingdoms, with some organisms utilizing RNA polymerase III for transcription, resulting in a different 5' end structure. nih.gov
Occurrence of this compound in Trans-Spliced Leader RNAs (e.g., Nematodes)
In some eukaryotes, including nematodes like Caenorhabditis elegans, a process called trans-splicing occurs, where a short RNA sequence, the spliced leader (SL), is added to the 5' end of many pre-mRNAs. nih.gov This SL RNA is itself capped with a TMG. grafiati.com Consequently, the mature mRNAs produced through trans-splicing have a TMG cap at their 5' end. grafiati.comnih.gov
The TMG cap on these trans-spliced mRNAs is thought to play a role in their translation. nih.gov In C. elegans, the translation initiation factor eIF4E has evolved isoforms that can specifically recognize and bind to the TMG cap, suggesting a specialized mechanism for the translation of these mRNAs. pnas.org The presence of a TMG cap on mRNAs is a feature that distinguishes them from the majority of mRNAs in these organisms, which have a standard m7G cap. grafiati.com This process has also been observed in other organisms, such as the cnidarian Hydra, where SL RNAs also possess a TMG cap. pnas.org
Identification of this compound Caps in Viral RNAs
The TMG cap is not exclusive to cellular RNAs; it has also been identified on the RNAs of certain viruses. For some viruses, the hypermethylation of the 5' cap is a strategy to facilitate the expression of their own genetic material. nih.gov For instance, some late viral mRNAs of togaviruses, such as Sindbis virus and Semliki Forest virus, have been found to possess hypermethylated guanosine (B1672433) caps, including TMG. pnas.orgnih.gov
More recently, it has been shown that some unspliced or partially spliced RNAs of the Human Immunodeficiency Virus (HIV-1) are TMG-capped. mdpi.compnas.org This hypermethylation is mediated by the human PIMT enzyme (a TGS1 homolog) and is recruited to the viral RNA by the HIV-1 Rev protein. pnas.org The TMG cap on these HIV-1 RNAs appears to promote their selective expression and may serve as a marker for their export from the nucleus via the CRM-1 pathway. pnas.orgsemanticscholar.org The Mimivirus, a large DNA virus, also encodes a guanine-N2 methyltransferase that can hypermethylate its viral RNA caps. nih.gov
Table 2: Examples of this compound-Modified RNAs
| RNA Type | Organism/Virus | Function |
|---|---|---|
| Spliceosomal snRNAs (U1, U2, U4, U5) | Eukaryotes | Pre-mRNA splicing |
| U7 snRNA | Eukaryotes | Histone pre-mRNA 3'-end processing |
| snoRNAs (e.g., U3, U8) | Eukaryotes | rRNA processing and modification |
| Telomerase RNA (TERC/hTR) | Animals, Fungi | Template for telomere synthesis |
| Trans-spliced leader RNAs | Nematodes, Cnidaria | Donated to pre-mRNAs |
Iv. Functional Elucidation of N2,n2,n7 Trimethylguanosine in Rna Processes
Critical Role in Pre-mRNA Splicing and Spliceosome Assembly
The presence of the TMG cap on spliceosomal snRNAs is crucial for the efficient and accurate removal of introns from pre-mRNAs. While not universally essential for viability in all organisms, its absence can lead to significant defects in splicing, particularly under conditions of cellular stress or when other splicing factors are compromised. nih.govnih.gov
Contribution to snRNP Biogenesis and Maturation Pathways
The biogenesis of small nuclear ribonucleoproteins (snRNPs) is a complex process that involves both nuclear and cytoplasmic phases. molbiolcell.orgresearchgate.net The TMG cap is a key signal in this pathway.
Newly transcribed U snRNAs (U1, U2, U4, and U5) are initially capped with an m7G structure in the nucleus and are then exported to the cytoplasm. molbiolcell.orgnih.gov In the cytoplasm, the assembly of the Sm protein core around a conserved site on the snRNA occurs, a process facilitated by the Survival of Motor Neuron (SMN) complex. molbiolcell.orgmdpi.com The formation of this Sm core is a prerequisite for the hypermethylation of the m7G cap to the TMG cap by the enzyme Tgs1. molbiolcell.orgmblbio.com This cytoplasmic hypermethylation event is a critical maturation step, converting the snRNP into a form that is competent for nuclear import. mblbio.comresearchgate.net The TMG cap, therefore, serves as a checkpoint, ensuring that only properly assembled snRNPs are returned to the nucleus to participate in splicing. researchgate.net
Table 1: Key Stages in TMG-dependent snRNP Biogenesis
| Stage | Location | Key Events | Molecules Involved |
|---|---|---|---|
| Transcription & Capping | Nucleus | U snRNA transcription by RNA polymerase II, addition of m7G cap. | U snRNAs (U1, U2, U4, U5), RNA Pol II, capping enzymes |
| Nuclear Export | Nucleus to Cytoplasm | Export of m7G-capped pre-snRNAs. | CRM1, PHAX |
| Sm Core Assembly | Cytoplasm | Assembly of seven Sm proteins onto the snRNA. | Sm proteins (B/B', D1, D2, D3, E, F, G), SMN complex |
| Cap Hypermethylation | Cytoplasm | Conversion of the m7G cap to a TMG cap. molbiolcell.orgmblbio.com | Tgs1 |
| Nuclear Import | Cytoplasm to Nucleus | Re-import of the mature, TMG-capped snRNP. | Snurportin1, Importin-β |
Influence on Spliceosomal Complex Formation and Progression
The spliceosome is a large and dynamic molecular machine that assembles on pre-mRNA to catalyze splicing. The TMG cap, as part of the mature snRNPs, is implicated in the stable assembly of this complex. While the initial recognition of the 5' splice site is carried out by the U1 snRNP, the subsequent recruitment and stable association of other snRNPs, such as the U2, U4/U6, and U5 snRNPs to form the pre-catalytic B complex, are influenced by the proper maturation of these particles, which includes TMG capping. researchgate.netuni-goettingen.de In yeast, the absence of the TMG cap can be compensated for by other splicing factors, highlighting a functional redundancy in the system. nih.govnih.gov However, when these redundant factors are also absent, the TMG cap becomes essential for spliceosome assembly and cell viability. nih.gov
Interplay with Ancillary Splicing Factors
The function of the TMG cap is intricately linked with a network of ancillary splicing factors. Genetic screens in yeast have revealed synthetic lethal interactions between the deletion of the Tgs1 gene and the deletion of genes encoding various splicing factors, including Mud2 (a homolog of the human U2AF auxiliary factor), Nam8 (a component of the U1 snRNP), and others. nih.govresearchgate.net These findings suggest that the TMG cap works in concert with these factors to ensure robust spliceosome assembly and function. The TMG cap can be seen as part of a redundant system that ensures splicing fidelity. When ancillary factors that aid in splice site recognition or spliceosome assembly are compromised, the cell becomes more reliant on the TMG cap for efficient splicing. nih.govresearchgate.net
Contribution to RNA Nucleocytoplasmic Transport Mechanisms
The TMG cap is a primary signal for the nuclear import of mature snRNPs from the cytoplasm, a critical step in their life cycle that allows them to participate in splicing. researchgate.netbiosyn.com
Mechanism of Snurportin1-Mediated Nuclear Import of N2,N2,N7-Trimethylguanosine-Capped snRNPs
The nuclear import of TMG-capped snRNPs is mediated by a specific import receptor called Snurportin1 (SPN1). researchgate.netnih.govembopress.org Snurportin1 has a unique domain that specifically recognizes and binds to the TMG cap, but not the m7G cap. researchgate.netnih.gov This specificity ensures that only fully matured snRNPs, which have undergone cytoplasmic Sm core assembly and subsequent cap hypermethylation, are targeted for nuclear import.
The import process is initiated by the binding of Snurportin1 to the TMG cap of the snRNP in the cytoplasm. researchgate.netrupress.org Snurportin1 itself contains an N-terminal Importin-β binding (IBB) domain. nih.govembopress.org This IBB domain allows the Snurportin1-snRNP complex to bind to Importin-β, a major nuclear import receptor. nih.govnih.gov The entire complex is then translocated through the nuclear pore complex into the nucleus. nih.gov Once inside the nucleus, the interaction of Importin-β with RanGTP leads to the dissociation of the import complex, releasing the mature snRNP to participate in splicing. rupress.org Snurportin1 is then recycled back to the cytoplasm for further rounds of import. rupress.org
Table 2: Components of the Snurportin1-Mediated Nuclear Import Pathway
| Component | Function | Key Interactions |
|---|---|---|
| This compound (TMG) cap | Nuclear import signal on mature snRNAs. researchgate.netbiosyn.com | Binds specifically to Snurportin1. researchgate.net |
| Snurportin1 (SPN1) | TMG-cap-specific nuclear import receptor. nih.govembopress.org | Binds to the TMG cap and Importin-β. researchgate.netnih.gov |
| Importin-β | General nuclear import receptor. | Binds to the IBB domain of Snurportin1 and facilitates transport through the nuclear pore complex. nih.govnih.gov |
| RanGTP | Small GTPase that regulates nuclear transport. | Binds to Importin-β in the nucleus, causing the release of the Snurportin1-snRNP complex. rupress.org |
Re-evaluation of the Essentiality of this compound for Nuclear Localization Across Organisms
For decades, a central tenet of RNA biology held that the TMG cap was an essential signal for the nuclear import of spliceosomal small nuclear ribonucleoproteins (snRNPs). biosyn.com In vertebrate cells, the established model posits that newly transcribed, m7G-capped snRNAs are exported to the cytoplasm, where they assemble with Sm core proteins. nih.gov This assembly is considered a prerequisite for the Tgs1-mediated hypermethylation of the m7G cap to a TMG cap, which, along with the Sm protein core, forms a bipartite nuclear localization signal recognized by the import receptor Snurportin 1. biosyn.comnih.gov
However, recent research, particularly in non-vertebrate model organisms, has called the universal essentiality of the TMG cap for nuclear localization into question. Studies using genetic mutations in the Tgs1 gene in unicellular organisms produced results that were inconsistent with the TMG cap being indispensable for nuclear import or splicing. plos.orgnih.gov More definitive evidence came from studies in Drosophila melanogaster. Utilizing a hypomorphic tgs1 mutation, researchers demonstrated that even with reduced TMG levels, the spliceosomal U1 and U2 snRNAs remained predominantly localized within the nucleus. nih.gov This finding directly disputes a universally essential role for TMG in snRNA nuclear transport, suggesting that this function is not conserved across all eukaryotes. plos.orgnih.gov While the TMG cap is crucial for the viability and development of the organism, its role appears more complex than simply directing nuclear import. plos.orgnih.gov These findings suggest that in some organisms, other signals or redundant pathways may be sufficient for the nuclear accumulation of snRNAs.
Table 1: Organism-Specific Findings on TMG Cap and Nuclear Localization
| Organism | Experimental Approach | Key Finding on Nuclear Localization | Reference |
|---|---|---|---|
| Vertebrates (e.g., Xenopus, Human) | Ex vivo experiments, microinjection | TMG cap is part of a bipartite signal required for efficient nuclear import of U-snRNPs. | plos.orgnih.gov |
| Drosophila melanogaster | Hypomorphic tgs1 mutation | Loss of TMG does not disrupt the primary nuclear localization of spliceosomal snRNAs. | plos.orgnih.gov |
| Saccharomyces cerevisiae | tgs1 deletion mutant | Tgs1 deletion is not lethal, suggesting TMG is not essential for core snRNA functions like nuclear import under normal growth conditions. | nih.govoup.com |
| Schizosaccharomyces pombe | tgs1 deletion mutant | A tgs1Δ strain grows normally despite the absence of TMG caps (B75204) on its snRNAs. | nih.gov |
Modulation of RNA Stability and Turnover Rates by this compound
The 5' cap structure is a critical determinant of RNA stability, protecting transcripts from degradation by 5' exoribonucleases. nih.gov The TMG cap, in particular, plays a nuanced role in regulating the turnover of the specific non-coding RNAs it modifies. This function is especially evident in the regulation of the human telomerase RNA component (hTR or TERC). The process of TMG capping of hTR is linked to its decay. mdpi.com Inhibition of the TGS1 enzyme, which prevents TMG formation, leads to an increase in the steady-state levels of hTR, suggesting that the TMG cap marks the RNA for degradation or processing pathways that limit its accumulation. qmul.ac.uk
Genetic studies in yeast have further illuminated this role by identifying synthetic interactions between TGS1 and genes involved in RNA processing and decay pathways. nih.gov For example, deleting TGS1 in combination with deletions of genes like PAT1 or LSM1, which are components of the cytoplasmic P-body and key factors in mRNA decapping and decay, results in synthetic growth defects. nih.gov This suggests that in the absence of the TMG cap, cells become more reliant on other RNA surveillance and decay pathways to manage uncapped or improperly processed RNAs. The TMG cap may therefore act as a key modification that routes specific non-coding RNAs through particular processing or degradation pathways, thereby controlling their half-life and functional availability. qmul.ac.uknih.gov
Implications in Ribosomal RNA Processing and Ribosome Biogenesis
The TMG cap is found on several species of small nucleolar RNAs (snoRNAs), particularly those of the C/D box family, such as the U3 snoRNA, which are essential for the processing and modification of ribosomal RNA (rRNA). plos.orgnih.gov Ribosome biogenesis is a complex process, centered in the nucleolus, that involves the transcription of pre-rRNA, extensive chemical modifications (like methylation and pseudouridylation), and cleavage events to produce mature rRNAs, which are then assembled with ribosomal proteins. mdpi.com
The enzyme Tgs1, responsible for TMG synthesis, is required for efficient pre-rRNA processing and the synthesis of the small ribosomal subunit. uniprot.orgebi.ac.uk Tgs1 itself is often localized to the nucleolus, the site of ribosome production. plos.orgnih.gov The function of the TMG cap in this process appears to be multifaceted. Research suggests that the lack of TMG capping on snoRNAs can disrupt their function, leading to defects in rRNA modification and processing. nih.gov
A proposed model suggests that the role of Tgs1 and the TMG cap in ribosome biogenesis may be largely indirect but critical. nih.gov The absence of TMG caps on spliceosomal snRNAs can lead to splicing defects. These defects can affect the splicing of pre-mRNAs that encode ribosomal proteins or other factors essential for ribosome assembly. nih.gov Furthermore, the U3 snoRNA itself is transcribed as a precursor that must be spliced. nih.gov Therefore, impaired splicing due to the lack of TMG caps can reduce the levels of mature, functional U3 snoRNA, which in turn cripples pre-rRNA processing. nih.gov The self-association of Tgs1 has been shown to enhance the efficiency of TMG capping, which is critical to sustain the required levels of functional snRNAs and snoRNAs for proper ribosome biogenesis. nih.gov
Function in Telomere Length Regulation and Maintenance
One of the most critical functions of this compound is its role in regulating telomerase, the enzyme responsible for maintaining the ends of chromosomes (telomeres). wikipedia.orgwikiwand.com The telomerase complex consists of a catalytic protein component (TERT) and an integral RNA component (TERC or hTR in humans), which serves as the template for adding telomeric repeats. mdpi.com The hTR transcript acquires a TMG cap, a modification mediated by the TGS1 enzyme. mdpi.comqmul.ac.uk
This TMG capping event is not merely a structural feature but a key regulatory checkpoint in telomerase function. researchgate.net Research has shown that the TMG cap on hTR is essential for recruiting the telomerase complex to telomeres and for the engagement of Cajal bodies, nuclear structures involved in telomerase biogenesis. researchgate.netdntb.gov.ua When TGS1 function is depleted or inhibited, the TMG cap is not formed on hTR. researchgate.net This failure to cap the telomerase RNA impairs the localization of the enzyme to telomeres. researchgate.net
Consequently, this disruption of telomerase recruitment leads to significant downstream effects on telomere maintenance. Cells with inhibited TGS1 exhibit characteristics associated with the Alternative Lengthening of Telomeres (ALT) pathway, a homology-directed recombination mechanism used by some cancer cells to maintain telomeres in the absence of telomerase activity. researchgate.netdntb.gov.ua This indicates that the TMG capping of hTR is a critical step that enforces telomerase-dependent telomere maintenance and restricts the formation of telomeric structures that could engage the ALT pathway. researchgate.netdntb.gov.uaresearchgate.net Paradoxically, some studies have noted that TGS1 deficiency can lead to increased telomerase activity and telomere length, suggesting that the TMG cap may also be involved in a negative feedback loop that promotes hTR decay or limits its over-accumulation. mdpi.com This highlights a complex regulatory role for the TMG cap, where it is required for proper localization and function but may also mediate the turnover of the telomerase RNA.
Table 2: Effects of TGS1/TMG Cap Manipulation on Telomere Maintenance
| Experimental Condition | Effect on TMG Capping of hTR | Effect on Telomerase | Effect on Telomeres | Reference |
|---|---|---|---|---|
| TGS1 Depletion/Inhibition | Blocked/Reduced | Impaired recruitment to telomeres. | Activation of ALT pathway features; formation of extended 3' protrusions. | researchgate.netdntb.gov.ua |
| TGS1 Depletion/Inhibition | Blocked/Reduced | Increased telomerase activity. | Increased telomere length. | mdpi.com |
| Normal TGS1 Function | Efficient TMG Capping | Proper localization to telomeres via Cajal bodies. | Enforces telomerase-dependent telomere maintenance. | researchgate.netdntb.gov.ua |
Other Proposed and Emerging Functions of this compound in RNA-Dependent Cellular Processes
Beyond its established roles, the TMG cap is implicated in several other specialized and emerging cellular pathways. These functions highlight the versatility of this RNA modification in regulating gene expression.
One of the most significant emerging roles is in the expression of viral genes, particularly those of HIV-1. pnas.orgnih.gov Research has revealed that, like cellular snRNAs and snoRNAs, a subset of HIV-1 RNAs that are dependent on the Rev protein for their export from the nucleus are also TMG-capped. pnas.orgnih.govresearchgate.net This TMG modification appears to be a regulatory mechanism for selective gene expression, potentially allowing these viral mRNAs to be transported and translated efficiently, possibly bypassing some standard host cell translation controls. pnas.orgnih.govresearchgate.net
In the budding yeast Saccharomyces cerevisiae, Tgs1 and the TMG cap play an essential role during meiosis. oup.com While not required for normal mitotic growth, Tgs1's methyltransferase activity is indispensable for sporulation. This requirement stems from the fact that TMG caps are necessary for the efficient splicing of a specific set of meiotic pre-mRNAs, including SAE3 and PCH2, which are critical for proper meiotic progression. oup.com
Furthermore, studies in divergent lower eukaryotes have revealed unique aspects of TMG biology. In parasitic protozoa like Giardia lamblia and Trypanosoma brucei, TMG caps are present on snRNAs and snoRNAs, where they are believed to influence RNA stability and function. nih.govdiva-portal.org In Trichomonas vaginalis, spliceosomal snRNAs curiously lack a TMG cap, but the modification is found on box H/ACA snoRNAs, suggesting a specialized role in rRNA pseudouridylation in this organism. nih.gov In some nematodes, TMG caps are also found on many mRNAs, where they are added through a trans-splicing reaction involving a TMG-capped Spliced Leader (SL) RNA. plos.orgnih.gov These diverse functions underscore the evolutionary adaptability of the TMG cap as a regulatory mark in a wide range of RNA-dependent processes.
V. Structural Biology and Molecular Interactions of N2,n2,n7 Trimethylguanosine
Conformation and Dynamics of N2,N2,7-Trimethylguanosine within RNA Secondary and Tertiary Structures
The formation of the 2,2,7-trimethylguanosine (TMG) cap is a key event in the maturation of small nuclear RNAs (snRNAs) like U1, U2, U4, and U5. oup.com These RNAs are initially transcribed with a 7-methylguanosine (B147621) (m7G) cap. nih.gov The subsequent hypermethylation to a TMG cap occurs after the assembly of the Sm protein core around the Sm binding site on the snRNA. nih.govupenn.edu This suggests that the presence of the Sm protein ring influences the accessibility of the cap for modification and is a prerequisite for the action of the trimethylguanosine synthase. nih.gov
Protein-N2,N2,N7-Trimethylguanosine Interactions
The TMG cap serves as a specific recognition motif for a variety of proteins that regulate the lifecycle of the RNA molecule it adorns.
Binding to Sm Proteins and its Role in snRNP Core Assembly
The assembly of the Sm protein core onto the Sm site of snRNAs is a critical prerequisite for the hypermethylation of the 5' cap from m7G to 2,2,7-trimethylguanosine. nih.gov This process is essential for the stability and subsequent nuclear import of the small nuclear ribonucleoprotein (snRNP) particle. nih.gov The seven Sm proteins (B/B′, D1, D2, D3, E, F, and G) assemble in a stepwise manner onto the snRNA in the cytoplasm to form a doughnut-shaped core RNP. nih.gov The formation of this Sm core is required for the conversion of the m7G cap to the TMG cap. upenn.edu This indicates an indirect but crucial role of Sm proteins in creating the proper RNA-protein context for the TMG synthase to act. The TMG cap, in turn, is essential for the nuclear import of the mature snRNP. embopress.org
Specificity and Energetics of Interaction with Nuclear Import Receptors (e.g., Snurportin1)
The nuclear import of spliceosomal snRNPs is mediated by the specific recognition of the TMG cap by the import receptor Snurportin1. embopress.orgembopress.org Snurportin1 exhibits a remarkable specificity for the TMG cap, binding to it with an affinity that is approximately three orders of magnitude higher than for the m7G cap. embopress.org This high degree of discrimination is crucial to prevent the premature re-import of unprocessed snRNAs or the import of mRNAs into the nucleus. nih.gov
The structural basis for this specificity lies in the unique binding pocket of Snurportin1. Crystal structures reveal that Snurportin1 binds both the hypermethylated guanine (B1146940) base and the first nucleotide of the snRNA in a stacked conformation. embopress.orgnih.gov This is a notable difference from m7G-cap-binding proteins. embopress.orgnih.gov A highly solvent-exposed tryptophan residue in Snurportin1 is critical for discriminating between the TMG and m7G caps (B75204). embopress.orgnih.gov The two additional methyl groups on the N2 position of the guanine base in the TMG cap are the primary determinants for this specific recognition by Snurportin1. embopress.org
Fluorescence spectroscopy has been used to quantify the binding affinities of Snurportin1 for various cap structures, confirming the high specificity for TMG-capped oligonucleotides.
| Cap Analog | Binding Affinity (Kd) to Snurportin1 | Reference |
| m3GpppG | High (in the micromolar range) | nih.govresearchgate.net |
| m7GpppG | Low (2-3 orders of magnitude less efficient than m3GpppG) | nih.gov |
| m3GpppAmpUmpA | Higher than m3GpppG (by approximately an order of magnitude) | embopress.org |
Interactions with Methyltransferases and other Modifying Enzymes
The conversion of the m7G cap to the TMG cap is catalyzed by the enzyme Trimethylguanosine Synthase 1 (Tgs1). nih.gov Tgs1 is an RNA cap (guanine-N2) methyltransferase that performs two successive methyl transfer reactions. scispace.comthebiogrid.org In humans, Tgs1 has been shown to interact directly with the Survival of Motor Neuron (SMN) protein. embopress.org The SMN complex is known to be crucial for the cytoplasmic assembly of the Sm core on snRNAs. embopress.org The interaction between Tgs1 and SMN suggests that the SMN complex, in addition to its role in Sm core assembly, may also function to recruit the cap hypermethylase, thereby coordinating these two key steps in snRNP biogenesis. embopress.org Both Tgs1 and SMN are found in the cytoplasm and in nuclear structures called Cajal bodies, further supporting their coordinated function. embopress.org
N2,N2,N7-Trimethylguanosine as a Determinant of RNA-Protein Complex Architecture and Assembly
The TMG cap is a critical determinant of the architecture and assembly of snRNP complexes. Its formation is a checkpoint in the snRNP biogenesis pathway. The assembly of the seven Sm proteins onto the snRNA to form the core RNP is a prerequisite for the hypermethylation of the m7G cap to TMG. nih.gov This ordered assembly ensures that only properly formed core snRNPs are modified.
Following its formation, the TMG cap, along with the Sm core, acts as a bipartite nuclear localization signal. embopress.org This signal is recognized by specific transport receptors, most notably Snurportin1, which binds the TMG cap with high specificity and affinity. embopress.orgembopress.org This interaction is essential for the import of the mature snRNP into the nucleus, where it participates in pre-mRNA splicing. nih.gov Therefore, the TMG cap is not merely a static modification but an active determinant that dictates the final composition, cellular localization, and ultimate function of the snRNP complex.
Vi. Genetic and Evolutionary Studies of N2,n2,n7 Trimethylguanosine
Genetic Dissection of Tgs1 Function and N2,N2,N7-Trimethylguanosine Deficiency Models
The function of Tgs1 and the importance of the TMG cap have been extensively investigated by creating and analyzing models with deficient TMG synthesis. This has been primarily achieved through the generation of tgs1 mutants in various model organisms.
Phenotypic Analyses of tgs1 Mutants in Model Organisms (e.g., Yeast, Drosophila)
The phenotypic consequences of Tgs1 loss vary across different species, highlighting the diverse roles of TMG capping.
In the budding yeast Saccharomyces cerevisiae, deletion of the TGS1 gene is not lethal but results in a cold-sensitive phenotype, where the yeast grows poorly at lower temperatures. nih.gov Despite the absence of TMG caps (B75204) on small nuclear RNAs (snRNAs) and small nucleolar RNAs (snoRNAs), these cells remain viable at normal temperatures. nih.gov This suggests that while TMG is important for optimal function under certain conditions, it is not absolutely essential for survival in unicellular eukaryotes. nih.gov
In contrast, the fruit fly Drosophila melanogaster exhibits a much stronger dependence on Tgs1 function. Loss-of-function mutations in the dTgs1 gene are lethal, with flies dying at the early pupal stage. nih.govnih.gov This indicates an essential role for TMG synthesis during animal development. nih.gov Studies in Drosophila have revealed that Tgs1 is crucial for the viability of retinal progenitor cells, and its downregulation leads to a reduced eye size. researchgate.netnih.gov Furthermore, depletion of dTgs1 results in neurological phenotypes, including defects in motor behavior, reminiscent of those observed in models of Spinal Muscular Atrophy (SMA). nih.govplos.org This connection stems from the physical and functional interaction between Tgs1 and the Survival Motor Neuron (SMN) protein, which is deficient in SMA. nih.govresearchgate.netnih.gov Research has shown that human TGS1 can rescue the lethal phenotype of dTgs1 null mutants in flies, demonstrating a high degree of functional conservation. nih.govnih.gov
Loss of TGS1 in other model organisms like Caenorhabditis elegans and Danio rerio also results in neurological phenotypes similar to those caused by SMN deficiency. oup.combiorxiv.org In human cell lines, depletion of TGS1 leads to the accumulation of immature snRNAs with defective 3' ends. oup.combiorxiv.org
Table 1: Phenotypes of tgs1 Mutants in Model Organisms
| Organism | TGS1 Gene | Phenotype of tgs1 Mutant | Key Findings | References |
| Saccharomyces cerevisiae (Yeast) | TGS1 | Cold-sensitive growth | Not essential for viability under normal conditions. | nih.govnih.gov |
| Drosophila melanogaster (Fruit Fly) | dTgs1 | Early pupal lethality, reduced eye size, neurological defects | Essential for development; functional interaction with SMN protein. | nih.govnih.govresearchgate.netnih.govplos.org |
| Caenorhabditis elegans (Nematode) | TGS1 homolog | Neurological phenotypes | Similar phenotypes to SMN deficiency. | oup.combiorxiv.org |
| Danio rerio (Zebrafish) | TGS1 homolog | Neurological phenotypes | Similar phenotypes to SMN deficiency. | oup.combiorxiv.org |
| Human Cells (in vitro) | TGS1 | Accumulation of immature snRNAs with 3' end processing defects | Important for proper snRNA maturation. | oup.combiorxiv.org |
Identification of Synthetic Genetic Interactions Related to this compound Pathway
Synthetic genetic interaction studies, particularly in yeast, have been instrumental in uncovering the functional network surrounding the TMG pathway. A synthetic lethal or synthetic sick interaction occurs when the combination of two mutations leads to a much more severe phenotype (e.g., cell death or significantly reduced growth) than either single mutation alone. These interactions often reveal functional redundancy or parallel pathways.
In S. cerevisiae, a large number of synthetic genetic interactions have been identified with tgs1Δ (a deletion of the TGS1 gene). These studies have been facilitated by high-throughput techniques like Synthetic Genetic Array (SGA) analysis. nih.govyoutube.com The genes that show synthetic interactions with TGS1 are often involved in various aspects of RNA processing, including:
Spliceosome assembly and function: Mutations in genes encoding components of the U1 snRNP, such as YHC1, exhibit strong synthetic growth defects when combined with tgs1Δ. researchgate.net This highlights the importance of the TMG cap in the context of a partially compromised splicing machinery.
Cap-binding complex: Genetic interactions have been observed with components of the nuclear m7G cap-binding complex (CBC), which is involved in the initial recognition of the 7-methylguanosine (B147621) cap. researchgate.net
Other RNA processing factors: A broad network of interactions connects TGS1 to genes involved in pre-mRNA splicing, ribosome biogenesis, and RNA transport. researchgate.net
Evolutionary Conservation and Divergence of this compound Modification Pathways and Enzymes
The enzyme responsible for TMG synthesis, Tgs1, is highly conserved across eukaryotes, from yeast to humans. nih.govnih.gov Phylogenetic analyses show that Tgs1 proteins from different species share a conserved methyltransferase domain responsible for their catalytic activity. researchgate.net This evolutionary conservation is underscored by experiments showing that the human TGS1 protein can functionally replace its Drosophila counterpart, rescuing the lethal phenotype of dTgs1 mutants. nih.govresearchgate.netnih.gov
However, there are also notable differences in the structure and essentiality of Tgs1 across different evolutionary lineages. Metazoan Tgs1 proteins are generally larger than their fungal counterparts, possessing N-terminal extensions of varying lengths. nih.gov The function of these extensions is not fully understood but may be involved in protein-protein interactions or subcellular localization.
The essentiality of Tgs1 also shows evolutionary divergence. While it is essential for viability in flies and mice, it is not required for survival in yeast or the plant Arabidopsis thaliana under standard growth conditions. nih.gov This suggests that the cellular reliance on TMG-capped RNAs has increased during the evolution of more complex multicellular organisms.
Genetic Determinants and Regulatory Elements Influencing this compound Specificity
The specificity of Tgs1 for its target RNAs, primarily snRNAs and snoRNAs, is determined by a combination of factors. Tgs1 does not directly recognize the RNA sequence but rather the ribonucleoprotein (RNP) context.
A key determinant for Tgs1 recruitment is the presence of Sm proteins assembled on the RNA. In the cytoplasm, the assembly of the heptameric Sm ring on snRNAs is a prerequisite for TMG cap formation. Tgs1 physically interacts with the SmB protein (and its orthologs), which acts as a docking site for the enzyme. nih.gov This interaction ensures that only Sm-class RNAs are targeted for hypermethylation.
For snoRNAs, which are modified in the nucleolus, Tgs1 interacts with core snoRNP proteins. In yeast, Tgs1 associates with the basic-rich domains of Nop58 (a C/D box snoRNP protein) and Cbf5 (an H/ACA box snoRNP protein). nih.gov This allows a single enzyme to modify the caps of different classes of small non-coding RNAs by recognizing common protein components of their respective RNPs. nih.gov
The regulation of the TGS1 gene itself is less well understood. Like many housekeeping genes, its expression is likely controlled by general transcription factors and regulatory elements to ensure a steady supply of the enzyme. The activity of Tgs1 can also be influenced by its subcellular localization. In yeast, the N-terminal domain of Tgs1 is crucial for its proper localization to the nucleolus. nih.govresearchgate.net
Vii. Advanced Methodologies for Research on N2,n2,n7 Trimethylguanosine
Biochemical and Biophysical Approaches
Biochemical and biophysical methods provide the foundation for detecting TMG, quantifying its abundance, and elucidating the structural details of its interactions with binding partners.
Mass spectrometry (MS) has become an indispensable tool for the sensitive and accurate analysis of RNA modifications. researchgate.net Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for both identifying and quantifying TMG caps (B75204). nih.govnih.gov The general workflow involves the enzymatic digestion of RNA samples into individual nucleosides or intact cap dinucleotides, which are then separated by high-performance liquid chromatography (HPLC) and analyzed by a mass spectrometer. researchgate.netnih.gov
Triple quadrupole mass spectrometers (QqQ-MS) operating in multiple reaction monitoring (MRM) mode offer high sensitivity and specificity. nih.gov In this method, a specific precursor ion (the mass-to-charge ratio, m/z, of the molecule of interest) is selected and fragmented, and then a specific product ion is monitored. This precursor-to-product ion transition is unique to the target molecule, allowing for precise quantification even in complex biological samples. nih.gov For instance, distinguishing between isobaric cap structures like ⁷GpppG and GpppGₘ can be achieved by identifying unique product ions for each. nih.gov
Recent advancements, such as the Cap Analysis Protocol with Minimal Analyte Processing (CAP-MAP), have further refined these methods for rapid and sensitive cap analysis. nih.gov These approaches can detect cap dinucleotides in the femtomole range, enabling detailed studies of capping efficiency and dynamics. nih.gov
| Technique | Principle | Key Advantages | Typical Application |
|---|---|---|---|
| HPLC-MS/MS | Separation of digested RNA components by HPLC followed by mass analysis for identification and fragmentation for confirmation. nih.gov | High sensitivity, specificity, and suitability for complex mixtures. researchgate.net | Quantification of TMG levels in total or specific RNA populations. |
| LC-QqQ-MS (MRM) | A type of tandem MS that monitors specific precursor-to-product ion transitions, providing exceptional selectivity. nih.gov | Highly accurate quantification and ability to distinguish between similar molecules. nih.gov | Measuring the efficiency of enzymatic cap modification reactions. nih.gov |
| CAP-MAP | A streamlined protocol for cap analysis that minimizes sample processing before LC-MS. nih.gov | Rapid, sensitive (down to femtomole levels), and requires minimal sample input. nih.gov | Analyzing the diversity and quantity of various cap structures in cellular or viral mRNA. |
The development of monoclonal antibodies that specifically recognize the TMG cap structure has been pivotal for studying TMG-containing RNAs. nih.govnih.gov These anti-TMG antibodies are utilized in a variety of immunoassays and, most notably, in immunoprecipitation (IP) techniques. thermofisher.com IP allows for the enrichment of specific molecules from a heterogeneous mixture using an antibody immobilized on a solid support, such as magnetic or agarose (B213101) beads. thermofisher.comcellsignal.com
RNA immunoprecipitation (RIP) using anti-TMG antibodies is a widely used method to isolate TMG-capped RNAs and their associated protein complexes (ribonucleoproteins, or RNPs) from cell lysates. mblbio.comresearchgate.net The general procedure involves incubating a cell extract with anti-TMG antibodies conjugated to beads. mblbio.com The antibody binds to the TMG cap, and the entire complex (antibody, TMG-RNA, and associated proteins) is pulled down. After washing away non-specifically bound molecules, the captured RNAs and/or proteins can be eluted and analyzed by methods such as Northern blotting, RT-qPCR, or mass spectrometry. researchgate.net This technique has been instrumental in identifying the spectrum of snRNAs and snoRNAs that possess a TMG cap in various organisms. mblbio.comnih.gov
| Technique | Description | Information Gained | Reference |
|---|---|---|---|
| Immunoprecipitation (IP) / Affinity Chromatography | Isolation of intact TMG-containing snRNPs from nuclear extracts using an immobilized anti-TMG antibody. | Purification of U1, U2, U4, U5, and U6 snRNPs for further study. | nih.gov |
| RNA Immunoprecipitation (RIP) | Enrichment of TMG-capped RNAs from total cellular RNA. The isolated RNA can be identified by sequencing or microarray analysis. | Systematic identification of all TMG-capped non-coding RNAs in an organism, such as C. elegans. | nih.gov |
| Immunocytochemistry | Use of fluorescently labeled anti-TMG antibodies to visualize the subcellular localization of TMG-capped RNAs within fixed and permeabilized cells. mblbio.com | Determination of the nuclear or cytoplasmic distribution of TMG-containing RNAs. | mblbio.com |
Understanding the function of the TMG cap requires detailed knowledge of how it is recognized by specific proteins. Structural biology techniques provide atomic-level insights into these interactions.
X-ray crystallography is a primary method for determining the three-dimensional structure of molecules. mdpi.comescholarship.org For TMG-related research, this involves crystallizing a TMG-binding protein in complex with a TMG cap analog (e.g., m³GpppG) or a short TMG-capped RNA. The resulting crystal structure reveals the precise molecular contacts between the protein and the TMG moiety. nih.gov Such studies have been crucial in defining the binding pockets of cap-binding proteins. For example, the recognition of the related m⁷G cap often involves the guanine (B1146940) base being sandwiched between two aromatic amino acid residues in a π-π stacking interaction. nih.govmdpi.comresearchgate.net Structural analysis of proteins like Snurportin1, the import adapter for snRNPs, has elucidated how the TMG cap is specifically recognized to facilitate nuclear import. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying the structure and dynamics of biomolecules in solution. nih.gov NMR can be used to study the interactions between TMG-capped RNAs and their binding proteins, providing information about which atoms are involved in the binding interface and how the structures may change upon complex formation.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is an emerging technique that can map protein-ligand interaction surfaces. It measures the rate at which backbone amide hydrogens in a protein exchange with deuterium (B1214612) in the solvent. Regions of the protein that become protected from exchange upon binding to a TMG-capped RNA are identified as part of the binding interface.
Molecular and Cellular Biology Techniques
Molecular and cellular biology techniques are essential for functionally probing the role of the TMG cap, for instance by synthesizing modified RNAs for use in functional assays or by reassembling TMG-dependent complexes in vitro.
To study the function of the TMG cap in processes like splicing or nuclear transport, it is often necessary to produce RNAs with a defined cap structure. This can be achieved through several in vitro methods. plos.org
One common approach is enzymatic in vitro transcription (IVT) , typically using bacteriophage RNA polymerases like T7, T3, or SP6. nih.govnih.gov TMG-capped RNAs can be synthesized by including a TMG cap analog (e.g., m³GpppG) in the transcription reaction. nih.gov The polymerase initiates transcription with the cap analog, resulting in a TMG-capped RNA transcript. Alternatively, a two-step post-transcriptional capping method can be used, where an uncapped RNA is first synthesized and then capped using capping enzymes. nih.gov The conversion of a monomethylated (m⁷G) cap to a TMG cap can be achieved in vitro using the recombinant Trimethylguanosine Synthase 1 (Tgs1) enzyme. plos.org
Chemical solid-phase synthesis offers an alternative route to produce short, TMG-capped RNAs with high purity and the ability to incorporate other modifications. nih.govresearchgate.net This method involves the stepwise synthesis of an RNA oligonucleotide on a solid support, followed by the chemical conjugation of a synthesized TMG cap moiety to the 5' end. nih.gov These synthetic RNAs are invaluable for use in functional assays, such as in vitro splicing reactions or cellular microinjection experiments. plos.orgnih.gov
In vitro reconstitution is a powerful reductionist approach to study the function of complex biological machinery. nih.gov This technique involves purifying the individual protein and RNA components of a complex and then reassembling them in a test tube under controlled conditions. nih.gov This allows researchers to determine the minimal components required for a specific function and to dissect the contribution of each component.
In the context of TMG, reconstitution systems can be used to study the assembly and function of TMG-dependent RNPs. For example, the assembly of spliceosomal snRNPs can be recapitulated in vitro using purified Sm proteins and in vitro-synthesized snRNAs bearing either an m⁷G or a TMG cap. plos.org By comparing the assembly and subsequent functional activity (e.g., in an in vitro splicing reaction) of RNPs assembled with differently capped RNAs, the specific role of the TMG cap in the assembly process or in the final function of the RNP can be determined. nih.gov Similarly, reconstituting nuclear import complexes with purified TMG-capped snRNPs, the import receptor Snurportin1, and other transport factors can elucidate the precise molecular requirements for TMG-mediated nuclear import. biosyn.com
Genetic Engineering and Site-Directed Mutagenesis for Functional Analysis of N2,N2,7-Trimethylguanosine
Genetic engineering provides powerful tools to investigate the functional significance of N2,N2,7-trimethylguanosine by manipulating the expression and activity of the enzyme responsible for its synthesis, Trimethylguanosine Synthase 1 (TGS1). nih.govnih.gov These approaches allow researchers to observe the direct consequences of the absence or alteration of the trimethylguanosine cap on various cellular processes.
Site-directed mutagenesis is a precision tool used to introduce specific changes into the DNA sequence of a gene, in this case, the TGS1 gene. bohrium.com This technique enables the targeted alteration of amino acids within the TGS1 protein, which is crucial for identifying residues essential for its catalytic activity. nih.gov For instance, mutational analyses have pinpointed specific amino acid side chains within the TGS1 active site that are critical for binding to the S-adenosylmethionine (AdoMet) methyl donor and the m7G-capped RNA substrate. nih.gov By creating catalytically inactive mutants of TGS1, researchers can confirm that the observed phenotypes are a direct result of the loss of the trimethylguanosine cap and not merely the absence of the TGS1 protein itself. nih.gov
More recently, CRISPR/Cas9 genome editing has emerged as a robust method for creating complete gene knockouts. frontiersin.orgflvc.org By designing guide RNAs (gRNAs) that direct the Cas9 nuclease to specific exons of the TGS1 gene, it is possible to introduce frameshift mutations that lead to a non-functional protein. nih.govnih.gov Studies utilizing CRISPR/Cas9 to deplete TGS1 in human and Drosophila cells have revealed the critical roles of the N2,N2,7-trimethylguanosine cap in various aspects of RNA metabolism. nih.govnih.gov
Detailed Research Findings from Genetic Engineering Approaches:
Pre-mRNA Splicing: In Drosophila, CRISPR-mediated knockout of tgs1 leads to defects in pre-mRNA splicing, particularly affecting introns with weaker splice sites and smaller sizes. nih.gov This suggests that the trimethylguanosine cap on spliceosomal small nuclear RNAs (snRNAs) is crucial for efficient splicing of a subset of transcripts.
snRNA Processing and Localization: While it was previously thought that the TMG cap was essential for the nuclear import of snRNAs, studies in tgs1 mutant flies have shown that snRNAs can still accumulate in the nucleus without this modification. nih.gov However, the loss of TGS1 does lead to defects in the 3' end processing of snRNAs. nih.gov
Telomerase RNA Biogenesis: In human cells, CRISPR/Cas9-mediated depletion of TGS1 resulted in an increase in the levels of telomerase RNA (hTR). nih.gov This indicates that the trimethylguanosine cap on hTR plays a role in its biogenesis and stability. nih.gov
Synthetic Lethality Screens: In yeast, where TGS1 is not essential for vegetative growth, genetic screens have identified "synthetic lethal" interactions. nih.gov This means that while the absence of TGS1 alone is tolerated, it becomes lethal when combined with mutations in other specific genes, often those involved in spliceosome assembly. nih.gov This highlights the functional redundancy and interconnectedness of RNA processing pathways. nih.gov
| Technique | Organism/Cell Line | Key Findings | Reference |
|---|---|---|---|
| CRISPR/Cas9 Knockout | Drosophila melanogaster | Impaired pre-mRNA splicing, defective 3' snRNA processing, but nuclear localization of snRNAs is maintained. | nih.gov |
| CRISPR/Cas9 Knockout | Human HeLa and UMUC3 cells | Increased levels of telomerase RNA (hTR), suggesting a role for the TMG cap in hTR biogenesis. | nih.gov |
| Site-Directed Mutagenesis | Yeast (S. cerevisiae) | Identification of key catalytic residues in Tgs1; demonstrated the essentiality of the TMG cap in the absence of redundant splicing factors. | nih.govnih.gov |
Computational and Bioinformatics Approaches for Predicting N2,N2,7-Trimethylguanosine Sites and Effects
The rapid increase in transcriptomic data has spurred the development of computational and bioinformatics tools to predict RNA modifications, including N7-methylguanosine (m7G), the precursor to N2,N2,7-trimethylguanosine. While specific predictors for the trimethylated form are still emerging, the methodologies developed for m7G provide a strong foundation for this area of research. These approaches typically employ machine learning and deep learning algorithms to identify potential modification sites from RNA sequence and structural features. nih.govnih.govnih.gov
The general workflow for developing a predictor for RNA methylation sites involves several key steps:
Dataset Collection: A high-quality benchmark dataset is crucial. This consists of experimentally verified modified sites (positive samples) and non-modified sites (negative samples).
Feature Extraction: Various features are extracted from the RNA sequences surrounding the potential modification site. These can include:
Sequence-based features: Nucleotide composition, k-mer frequencies (the occurrence of short nucleotide sequences), and pseudo nucleotide composition.
Physicochemical properties: Characteristics of the nucleotides, such as chemical properties and electron-ion interaction pseudopotentials.
Structural features: Predicted secondary structure of the RNA.
Model Training and Evaluation: A machine learning model is trained on the feature-encoded dataset. Commonly used algorithms include Support Vector Machines (SVM), Random Forests, and deep learning architectures like Long Short-Term Memory (LSTM) networks. nih.gov The model's performance is then rigorously evaluated using cross-validation and independent test sets.
Several computational models have been developed for the prediction of m7G sites, which could potentially be adapted to predict N2,N2,7-trimethylguanosine sites by training them on datasets specific to TGS1 substrates. Some of these models include:
iRNA-m7G: One of the earliest predictors for m7G sites, which uses a support vector machine (SVM) model with fused features from nucleotide chemical properties and RNA secondary structure. nih.gov
XG-m7G: An interpretable machine learning approach that employs the XGBoost algorithm and various sequence-encoding schemes to differentiate m7G sites. nih.gov
m7GRegpred: A bioinformatics framework that uses machine learning to predict the substrate specificity for m7G writers (methyltransferases) and readers (binding proteins). nih.gov
While these tools are powerful for identifying m7G, distinguishing N2,N2,7-trimethylguanosine sites requires additional layers of information. Future computational methods will likely need to incorporate features that are specific to recognition by the TGS1 enzyme, such as the presence of Sm protein binding sites on snRNAs, which are known to interact with TGS1.
| Model/Tool | Algorithm | Key Features | Primary Target |
|---|---|---|---|
| iRNA-m7G | Support Vector Machine (SVM) | Fuses nucleotide chemical properties and secondary structure information. | N7-methylguanosine (m7G) |
| XG-m7G | XGBoost | Utilizes multiple sequence-encoding schemes and provides model interpretability. | N7-methylguanosine (m7G) |
| m7GRegpred | Machine Learning (e.g., SVM) | Predicts substrate specificity for m7G regulatory proteins. | N7-methylguanosine (m7G) |
Viii. Broader Scientific Implications and Future Directions in N2,n2,n7 Trimethylguanosine Research
N2,N2,7-Trimethylguanosine as a Model for Understanding RNA Epitranscriptomics and RNA Modification Cross-Talk
The field of epitranscriptomics investigates the diverse array of chemical modifications that occur on RNA molecules, which add a significant layer of regulatory complexity to genetic information. nih.govresearchgate.net N2,N2,7-trimethylguanosine is one of the earliest identified and most abundant of these modifications in eukaryotes, making it an excellent model for studying the fundamental principles of RNA modification. nih.gov
The synthesis of the TMG cap is catalyzed by the conserved enzyme Trimethylguanosine Synthase 1 (Tgs1). nih.gov Research focused on Tgs1 has been instrumental in deciphering how specific RNA modifications are installed and recognized within the cell. The TMG cap is primarily found on small nuclear RNAs (snRNAs) like U1, U2, U4, and U5, which are crucial components of the spliceosome. nih.govnih.gov This specific localization provides a defined system to study how a single modification can dictate the fate and function of a whole class of RNA molecules, particularly their nuclear import and stability. nih.govbiosyn.com
Furthermore, the study of TMG contributes to the emerging concept of "RNA modification cross-talk," where different modifications on an RNA molecule or within a cellular process can influence one another. nih.gov While the epitranscriptome consists of over 170 distinct modifications, research is beginning to explore how these marks function in concert. nih.govscienceopen.com Studies have investigated the interplay between modifications such as N6-methyladenosine (m6A), 5-methylcytosine (m5C), and 7-methylguanosine (B147621) (m7G) in regulating cellular processes and the tumor microenvironment. nih.gov Understanding the functional relationships between the TMG cap and other internal or cap-adjacent modifications (like 2'-O-methylation) is a key area of future investigation. nih.gov TMG research, therefore, serves as a valuable model for dissecting these complex regulatory networks and understanding how the entire "RNA regulome" is coordinated.
Contributions of N2,N2,7-Trimethylguanosine Research to Fundamental Understanding of Gene Expression Regulation
Research on N2,N2,7-trimethylguanosine has profoundly contributed to the fundamental understanding of gene expression regulation in eukaryotes. The TMG cap is a hallmark of the spliceosomal snRNAs, which are indispensable for pre-mRNA splicing—a critical step where non-coding introns are removed and coding exons are joined to form mature messenger RNA (mRNA). nih.gov
The functional necessity of the TMG cap in this process has been demonstrated through genetic studies. Experiments involving mutations in the tgs1 gene, which encodes the enzyme responsible for TMG synthesis, have revealed the direct consequences of its absence. Loss of the TMG cap, while compatible with the nuclear accumulation of snRNAs, leads to severe defects in pre-mRNA splicing. nih.gov This disruption of splicing directly impacts the expression levels of a vast number of genes. For instance, in one study, the loss of TMG function resulted in the upregulation of over 300 genes and the downregulation of more than 1,000 genes, highlighting its global impact on the transcriptome. nih.gov
Beyond splicing, the TMG cap is crucial for the biogenesis and stability of snRNAs. It acts as a key recognition element for the protein Snurportin 1, which mediates the nuclear import of snRNP (small nuclear ribonucleoprotein) particles after their initial assembly in the cytoplasm. biosyn.com This controlled transport is essential for maintaining the cellular machinery required for gene expression. The TMG cap is also implicated in other processes, such as the processing of histone mRNA and telomere maintenance, further cementing its role as a critical regulator of genetic information flow. nih.govbiosyn.com
| Effect | Number of Affected Genes | Core Process Disrupted | Reference |
|---|---|---|---|
| Upregulation | >300 | pre-mRNA Splicing | nih.gov |
| Downregulation | >1000 |
Identification of Unexplored Functions and Interplay with Other RNA Modifications in Diverse Biological Systems
While the role of N2,N2,7-trimethylguanosine in splicing is well-established, recent research has begun to uncover its involvement in other biological contexts, particularly in human disease, pointing toward a range of unexplored functions.
Emerging evidence has linked alterations in TMG levels to neurodegenerative disorders. Liquid chromatography-mass spectrometry (LC-MS/MS) analyses of brain tissue have revealed that levels of N2,N2,7-trimethylguanosine are dramatically decreased in the cortex of individuals with Alzheimer's disease (AD) compared to healthy controls. nih.govnih.gov This finding suggests a potential role for TMG dysregulation in the pathology of neurodegeneration, opening up new avenues for research into disease mechanisms and potential biomarkers.
This research also highlights the critical interplay between different RNA modifications in disease states. In the same AD brain samples where TMG levels were reduced, the levels of other modifications, such as 7-methylguanosine (m7G), 2'-O-methylcytidine (Cm), and 2'-O-methylguanosine, were found to be increased. nih.govnih.gov This inverse relationship suggests a complex, coordinated dysregulation of the epitranscriptome in the disease state. The functional consequences of this imbalanced modification landscape are a key area for future investigation. Understanding why TMG levels decrease while other modifications increase could provide crucial insights into the specific cellular pathways that are compromised in neurodegenerative diseases.
The identification of TMG-capped RNAs beyond the canonical snRNAs also suggests unexplored functions. nih.gov Future research will likely focus on identifying new TMG-containing RNA species, deciphering the functional consequences of TMG dysregulation in various diseases, and mapping the complex cross-talk between TMG and other RNA modifications in diverse biological systems.
| RNA Modification | Change in AD Brains | RNA Fraction | Reference |
|---|---|---|---|
| N2,N2,7-trimethylguanosine (m2,2,7G) | Dramatically Decreased | 15-25 nt & 30-40 nt | nih.govnih.gov |
| N2,N2-dimethylguanosine | Dramatically Decreased | 15-25 nt | nih.gov |
| 7-methylguanosine (m7G) | Increased | 15-25 nt & 30-40 nt | nih.govnih.gov |
| 2'-O-methylcytidine (Cm) | Increased | 15-25 nt & 30-40 nt | nih.govnih.gov |
| 2'-O-methylguanosine | Increased | 15-25 nt | nih.govnih.gov |
| 2'-O-methyluridine (Um) | Increased | 30-40 nt | nih.gov |
| Pseudouridine | Reduced | 30-40 nt | nih.gov |
Q & A
Q. How can metabolic tracing studies elucidate m3G’s biosynthetic pathways?
- Experimental Workflow :
Feed cells with 13C-methionine and track methyl group incorporation into RNA via LC-MS.
Inhibit methyltransferases (e.g., using siRNA against TGS1) to identify enzymatic dependencies .
- Analysis : Use stable isotope-resolved metabolomics (SIRM) to map methylation kinetics and precursor utilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
